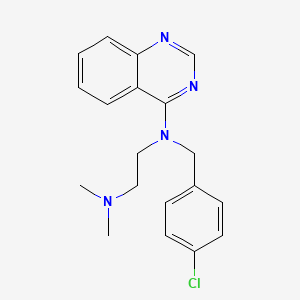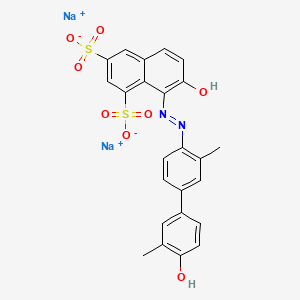
N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is a complex organic compound characterized by its sulfonyl and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide typically involves multiple steps:
Formation of the Sulfonyl Intermediate: The initial step often involves the sulfonation of a phenyl ring to introduce the sulfonyl group. This can be achieved using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions.
Amide Bond Formation: The next step involves the formation of the amide bond. This can be done by reacting the sulfonyl intermediate with an appropriate amine, such as ethanediamide, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Hydroxyethylation: The final step involves the introduction of the hydroxyethyl group. This can be achieved by reacting the amide intermediate with 2-hydroxyethylamine under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
化学反応の分析
Types of Reactions
N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like LiAlH₄ (lithium aluminium hydride).
Substitution: The amide and sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ (sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted amides or sulfonamides.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its amide and sulfonyl groups, which are common in many biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide exerts its effects involves interactions with specific molecular targets. The sulfonyl and amide groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl group can also participate in hydrogen bonding, further stabilizing these interactions.
類似化合物との比較
Similar Compounds
N-(4-Sulfamoylphenyl)acetamide: Similar structure but lacks the hydroxyethyl group.
N-(4-Acetamidophenyl)sulfonamide: Similar structure but lacks the ethanediamide moiety.
Uniqueness
N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is unique due to the presence of both hydroxyethyl and ethanediamide groups, which provide additional sites for chemical reactions and interactions, enhancing its versatility in various applications.
This detailed overview highlights the significance and potential of N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide in scientific research and industrial applications
特性
CAS番号 |
81717-42-2 |
|---|---|
分子式 |
C13H16N4O7S |
分子量 |
372.36 g/mol |
IUPAC名 |
N'-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide |
InChI |
InChI=1S/C13H16N4O7S/c1-14-10(19)13(22)17-25(23,24)9-4-2-8(3-5-9)16-12(21)11(20)15-6-7-18/h2-5,18H,6-7H2,1H3,(H,14,19)(H,15,20)(H,16,21)(H,17,22) |
InChIキー |
RJHLHHONIJQHCT-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


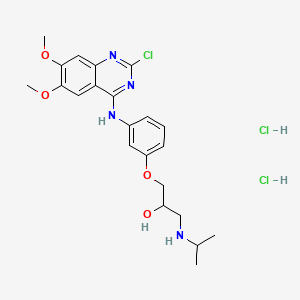

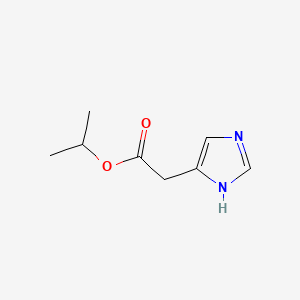
![4-N-[4-[4-(dipropylamino)-N-[4-(dipropylamino)phenyl]anilino]phenyl]-4-N-[4-(dipropylamino)phenyl]-1-N,1-N-dipropylbenzene-1,4-diamine;hexafluoroantimony(1-)](/img/structure/B12764384.png)
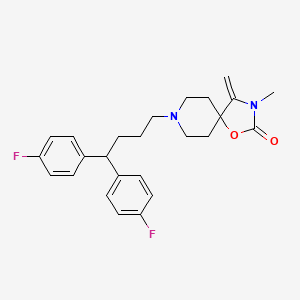

![N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid](/img/structure/B12764405.png)




